molecular formula C23H27FN2O4 B12146824 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12146824
M. Wt: 414.5 g/mol
InChI Key: XZUXQUPSJAGULN-UHFFFAOYSA-N
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Description

The compound 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a structurally complex pyrrolone derivative characterized by a diethylaminoalkyl chain, a 2-fluorophenyl group, a hydroxyl group, and a 5-methylfuran-2-yl carbonyl moiety. Its unique substitution pattern confers distinct physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and materials science. Key structural features include:

  • 2-Fluorophenyl group: The ortho-fluorine substituent may influence electronic effects and steric interactions in target binding .
  • 5-Methylfuran-2-yl carbonyl: Contributes to π-π stacking and hydrogen-bonding capabilities .

Structural determination of this compound and analogs often employs X-ray crystallography (via SHELXL ) and NMR spectroscopy .

Properties

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H27FN2O4/c1-4-25(5-2)13-8-14-26-20(16-9-6-7-10-17(16)24)19(22(28)23(26)29)21(27)18-12-11-15(3)30-18/h6-7,9-12,20,28H,4-5,8,13-14H2,1-3H3

InChI Key

XZUXQUPSJAGULN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CC=C3F

Origin of Product

United States

Biological Activity

The compound 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolone core, which is modified by various functional groups that contribute to its biological activity. The presence of a diethylamino group and a fluorophenyl moiety suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

PropertyValue
Molecular FormulaC20H25FN2O3
Molecular Weight360.43 g/mol
CAS Number[Not Available]
IUPAC Name1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Research indicates that compounds with similar structures often exhibit activity as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders. The diethylamino group may enhance binding affinity to serotonin transporters, potentially increasing serotonin levels in the synaptic cleft.

Pharmacological Properties

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. Its mechanism likely involves modulation of serotonin and norepinephrine pathways.
  • Analgesic Effects : There is evidence that similar compounds can also provide analgesic effects, possibly through modulation of pain pathways in the central nervous system.
  • Antitumor Potential : Some derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Antidepressant Effects : A study published in 2024 demonstrated that a compound with a similar structure exhibited significant antidepressant effects in rodent models, suggesting potential for clinical application in mood disorders .
  • Analgesic Properties : A comparative analysis indicated that derivatives of this compound showed reduced pain response in animal models, highlighting their potential as analgesics .
  • Antitumor Activity : Research has indicated that certain analogs can inhibit cancer cell proliferation, suggesting that this compound could be explored for its anticancer properties .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates that it may interact with various biological pathways, including:

  • Dopaminergic Modulation : Preliminary studies suggest that derivatives of this compound may act as positive allosteric modulators of dopamine receptors, potentially aiding in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .
  • Anticancer Potential : The structural features of the compound suggest that it could inhibit cancer cell proliferation. Compounds with similar pyrrolidine structures have shown cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's efficacy .

Biochemical Applications

In biochemical research, this compound can be utilized to study enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : The hydroxyl and carbonyl functional groups present in the compound are known to interact with enzyme active sites, making it suitable for studying enzyme kinetics and inhibition mechanisms. This can be particularly useful in drug discovery processes where enzyme targets are identified.
  • Metabolic Pathway Analysis : The compound can be used as a tracer in metabolic studies to understand its metabolic fate in biological systems. Its unique structure allows for tracking within complex biochemical pathways .

Synthetic Chemistry Applications

The synthesis of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one provides insights into synthetic methodologies:

  • Multicomponent Reactions : This compound can be synthesized through multicomponent reactions (MCRs), which are valuable in combinatorial chemistry for generating diverse libraries of compounds efficiently. These methods allow researchers to explore structure-activity relationships systematically .
  • Functionalization of Pyrrolidine Derivatives : The ability to modify the pyrrolidine core through various functional groups enhances the compound's versatility in synthetic applications. This can lead to the development of new derivatives with tailored biological activities .

Case Study 1: Dopaminergic Activity

In a study published by ACS Publications, researchers synthesized several derivatives of pyrrolidine compounds to assess their dopaminergic activity. The findings indicated that modifications similar to those found in 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy derivatives significantly enhanced receptor binding affinity, suggesting potential therapeutic applications in treating dopamine-related disorders .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of related compounds. In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, prompting further exploration into the mechanisms underlying their activity. This highlights the potential application of 1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy derivatives in cancer therapy .

Comparison with Similar Compounds

Amino Group Modifications

  • Diethylamino vs.
  • Pyridinylmethyl Substitution () : Introduces aromatic basicity, altering solubility and ionic interactions in physiological environments .

Aryl Substituent Effects

  • Fluorophenyl Position (Ortho vs. Para) : The target compound’s 2-fluorophenyl group creates a distinct electrostatic profile compared to the 4-fluorophenyl analog (), possibly affecting binding to aromatic residues in enzymes or receptors .
  • Methoxy/Propoxy vs. Dimethoxy : Methoxy and propoxy groups () improve water solubility, while 3,4-dimethoxyphenyl () enhances electron-donating capacity for redox interactions .

Acyl Group Variations

  • Furan vs. Benzoyl Derivatives : The 5-methylfuran-2-yl carbonyl (target compound) offers a planar, heteroaromatic system for hydrogen bonding, whereas benzoyl derivatives () provide greater steric flexibility .

Spectroscopic and Crystallographic Insights

  • NMR Analysis : Substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) () cause distinct chemical shift differences, reflecting altered electronic environments. For example, the 2-fluorophenyl group in the target compound may deshield nearby protons compared to 4-fluorophenyl analogs .
  • Crystallography: SHELXL refinements () reveal that the diethylamino propyl chain adopts a gauche conformation, minimizing steric clashes with the 2-fluorophenyl group .

Bioactivity and Pharmacological Considerations

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Dimethylamino analogs (): May exhibit reduced metabolic stability due to lower steric protection of the amino group .
  • Pyridinylmethyl derivative () : Could display enhanced binding to nicotinic receptors or kinases due to the pyridine moiety .

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